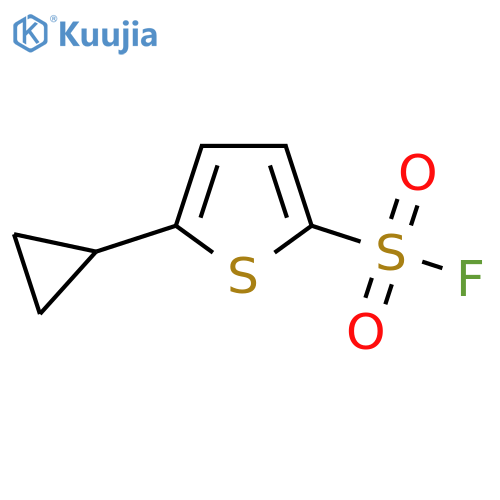Cas no 2254605-21-3 (5-cyclopropylthiophene-2-sulfonyl fluoride)

2254605-21-3 structure
商品名:5-cyclopropylthiophene-2-sulfonyl fluoride
5-cyclopropylthiophene-2-sulfonyl fluoride 化学的及び物理的性質
名前と識別子
-
- 5-cyclopropylthiophene-2-sulfonyl fluoride
- 2254605-21-3
- EN300-1584266
-
- インチ: 1S/C7H7FO2S2/c8-12(9,10)7-4-3-6(11-7)5-1-2-5/h3-5H,1-2H2
- InChIKey: CCHMAVKTAYUKGN-UHFFFAOYSA-N
- ほほえんだ: S1C(=CC=C1C1CC1)S(=O)(=O)F
計算された属性
- せいみつぶんしりょう: 205.98714997g/mol
- どういたいしつりょう: 205.98714997g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 266
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 70.8Ų
5-cyclopropylthiophene-2-sulfonyl fluoride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1584266-10.0g |
5-cyclopropylthiophene-2-sulfonyl fluoride |
2254605-21-3 | 10g |
$3992.0 | 2023-05-25 | ||
| Enamine | EN300-1584266-0.5g |
5-cyclopropylthiophene-2-sulfonyl fluoride |
2254605-21-3 | 0.5g |
$891.0 | 2023-05-25 | ||
| Enamine | EN300-1584266-5.0g |
5-cyclopropylthiophene-2-sulfonyl fluoride |
2254605-21-3 | 5g |
$2692.0 | 2023-05-25 | ||
| Enamine | EN300-1584266-0.1g |
5-cyclopropylthiophene-2-sulfonyl fluoride |
2254605-21-3 | 0.1g |
$817.0 | 2023-05-25 | ||
| Enamine | EN300-1584266-2500mg |
5-cyclopropylthiophene-2-sulfonyl fluoride |
2254605-21-3 | 2500mg |
$838.0 | 2023-09-24 | ||
| Enamine | EN300-1584266-1000mg |
5-cyclopropylthiophene-2-sulfonyl fluoride |
2254605-21-3 | 1000mg |
$428.0 | 2023-09-24 | ||
| Enamine | EN300-1584266-0.05g |
5-cyclopropylthiophene-2-sulfonyl fluoride |
2254605-21-3 | 0.05g |
$780.0 | 2023-05-25 | ||
| Enamine | EN300-1584266-0.25g |
5-cyclopropylthiophene-2-sulfonyl fluoride |
2254605-21-3 | 0.25g |
$855.0 | 2023-05-25 | ||
| Enamine | EN300-1584266-2.5g |
5-cyclopropylthiophene-2-sulfonyl fluoride |
2254605-21-3 | 2.5g |
$1819.0 | 2023-05-25 | ||
| Enamine | EN300-1584266-250mg |
5-cyclopropylthiophene-2-sulfonyl fluoride |
2254605-21-3 | 250mg |
$393.0 | 2023-09-24 |
5-cyclopropylthiophene-2-sulfonyl fluoride 関連文献
-
2. Tri-wavelength broadband antireflective coating built from refractive index controlled MgF2 filmsRuimin Ding,Yao Xu J. Mater. Chem. C, 2015,3, 3219-3224
-
Natasha F. Sciortino,Florence Ragon,Catherine E. Housecroft,Cameron J. Kepert,Suzanne M. Neville Chem. Commun., 2014,50, 3838-3840
-
4. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335
-
Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757
2254605-21-3 (5-cyclopropylthiophene-2-sulfonyl fluoride) 関連製品
- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)
- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)
- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)
- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)
- 29839-61-0(1-oxaspiro4.5decan-3-ol)
- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)
- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)
- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)
- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)
- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)
推奨される供給者
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
